Lipophilicity & Solubility: Cyclopropyl vs. Dimethoxyphenylethyl
The target compound exhibits a logP of 1.96 and logD (pH 7.4) of 1.96 , which is substantially lower than the dimethoxyphenylethyl-substituted analog (logP = 2.73, logD = 2.65) . This difference of ΔlogP = -0.77 and ΔlogD = -0.69 translates to a predicted ~5.9-fold higher intrinsic aqueous solubility for the target compound based on the logSw of -2.9, positioning it more favorably within the lead-like lipophilicity range (logP ≤ 3) recommended for fragment and early lead optimization campaigns. The cyclopropyl group thus confers a measurable physicochemical advantage over bulkier, more lipophilic substituents at the triazole 3-position.
| Evidence Dimension | Calculated logP, logD (pH 7.4), and intrinsic solubility (logSw) |
|---|---|
| Target Compound Data | logP = 1.96; logD = 1.96; logSw = -2.9 |
| Comparator Or Baseline | N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-4-carboxamide: logP = 2.73; logD = 2.65 |
| Quantified Difference | ΔlogP = -0.77; ΔlogD = -0.69 (target compound is less lipophilic) |
| Conditions | Calculated properties from ChemDiv database; software and method not specified by vendor |
Why This Matters
Lower logP and higher predicted solubility improve aqueous compatibility in biochemical screening assays and reduce the risk of non-specific protein binding and aggregation-based false positives, making this compound a more tractable starting point for hit-to-lead chemistry than its bulkier analogs.
